molecular formula C19H19N6NaO5S B12711296 Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate CAS No. 85030-26-8

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate

Cat. No.: B12711296
CAS No.: 85030-26-8
M. Wt: 466.4 g/mol
InChI Key: LPGZJEXEZCVFHN-UHFFFAOYSA-M
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Description

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are linked to aromatic rings. This particular compound is notable for its vibrant color properties, making it useful in various dyeing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the preparation of 3,5-dimethyl-1H-pyrazol-4-amine, which is then diazotized to form the corresponding diazonium salt. This intermediate is subsequently coupled with 2,5-dimethoxyaniline under controlled conditions to form the azo compound. The final step involves sulfonation to introduce the sulphonate group, followed by neutralization with sodium hydroxide to yield the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo reversible cleavage, allowing the compound to act as a redox mediator. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and providing a means for visualization or quantification.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate
  • Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,4-dimethoxyphenyl)azo)benzenesulphonate

Uniqueness

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity. The presence of both dimethyl and dimethoxy groups enhances its solubility and stability, making it more versatile for various applications compared to its analogs.

Properties

CAS No.

85030-26-8

Molecular Formula

C19H19N6NaO5S

Molecular Weight

466.4 g/mol

IUPAC Name

sodium;3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C19H20N6O5S.Na/c1-11-19(12(2)21-20-11)25-24-16-10-17(29-3)15(9-18(16)30-4)23-22-13-6-5-7-14(8-13)31(26,27)28;/h5-10H,1-4H3,(H,20,21)(H,26,27,28);/q;+1/p-1

InChI Key

LPGZJEXEZCVFHN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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